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Compound of Interest

Compound Name: Dimethyl malonate

Cat. No.: B130434

Introduction

Dimethyl malonate (CAS No. 108-59-8) is a diester of malonic acid with the chemical formula
CsHsOa. It serves as a versatile reagent in organic synthesis, most notably in the malonic ester
synthesis for the preparation of a variety of carboxylic acids. A thorough understanding of its
spectroscopic characteristics is paramount for researchers, scientists, and professionals in
drug development for quality control, reaction monitoring, and structural elucidation. This guide
provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for dimethyl malonate, complete with experimental protocols
and data presented in a clear, tabular format.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for dimethyl malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For dimethyl malonate, both *H and 3C NMR are
routinely employed.

1H NMR Spectroscopy

The *H NMR spectrum of dimethyl malonate is characterized by two distinct signals
corresponding to the methoxy (-OCHs) and methylene (-CHz-) protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.75 Singlet 6H -OCHs
3.40 Singlet 2H -CH2-

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (d) ppm Assignment
167.3 C=0

52.5 -OCHs

41.3 -CH2-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of dimethyl malonate shows
characteristic absorptions for the C=0 and C-O bonds of the ester functional groups, as well as
C-H stretching and bending vibrations.

Frequency (cm™?) Intensity Assignment
2950-3000 Medium C-H stretch (alkane)
1740-1750 Strong C=0 stretch (ester)
1440 Medium C-H bend (methylene)
1200-1250 Strong C-O stretch (ester)

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight

and elemental composition of a compound.

m/z Relative Intensity (%) Assighment

132 5 [M]* (Molecular lon)
101 95 [M - OCHs]*

74 45 [CH3OC(O)CH2]*
59 100 [COOCHSs]*

Experimental Protocols

The following are representative experimental protocols for the acquisition of spectroscopic

data for dimethyl malonate.

NMR Spectroscopy

Sample Preparation: A solution of dimethyl malonate is prepared by dissolving approximately

0.04 mL of the compound in 0.5 mL of deuterated chloroform (CDCIs).

Instrumentation:

e Instrument: 300 MHz NMR Spectrometer

e Solvent: CDCIs

o Standard: Tetramethylsilane (TMS) as an internal standard (0O ppm).

IH NMR Acquisition Parameters:
e Pulse Program: Standard single-pulse sequence.
e Number of Scans: 16

o Relaxation Delay: 1.0 s
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e Spectral Width: 10 ppm

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 128

Relaxation Delay: 2.0 s

Spectral Width: 200 ppm

Infrared (IR) Spectroscopy

Sample Preparation: A thin liquid film of neat dimethyl malonate is prepared between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation:

e Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
e Technique: Transmission

Acquisition Parameters:

e Spectral Range: 4000 - 400 cm™—1

e Resolution: 4 cm~1

e Number of Scans: 32

e Background: A background spectrum of the clean salt plates is recorded prior to sample
analysis.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced via Gas Chromatography (GC) for separation
prior to mass analysis.
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Instrumentation:

e Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). An example
instrument is a HITACHI RMU-6M.

 lonization Mode: Electron lonization (EI) in positive mode.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate
of 10 °C/min.

Carrier Gas: Helium

MS Parameters:

e lon Source Temperature: 230 °C
e Electron Energy: 70 eV

e Mass Range: m/z 40-400

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis of dimethyl
malonate.
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Sample Preparation Data Acquisition Data Output

g Dilute for GC g GC-MS Mass Spectrum
Dimethyl Malonate Prepare Thin Film FTIR Spectrometer > IR Spectrum
g Dissolve in CDCI3 NMR Spectrometer NMR Spectrum

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of dimethyl malonate.

Dimethyl Malonate
Structure

Structural Connectivity Functional Groups Molecular Weight
(C-H Framework) (C=0, C-0) & Fragmentation

Click to download full resolution via product page
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Caption: Relationship between spectroscopic techniques and structural information.

 To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl Malonate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130434#spectroscopic-data-of-dimethyl-malonate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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